5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

CB1 antagonist COX-2/sEH inhibitor platelet aggregation

This 5-methoxy, N-methyl substituted 1-phenyl-1H-pyrazole-3-carboxamide is an essential SAR probe for programs targeting CB1 antagonism, HIF-1 inhibition, COX-2/sEH dual inhibition, and antiplatelet activity. The 5-OCH₃ group is a critical H-bond acceptor modulating potency and selectivity versus non-methoxylated analogs, while the N-methyl carboxamide enhances synthetic stability. Researchers leverage this compound as a reference standard for HPLC/LC-MS method development and as a versatile intermediate for focused library synthesis via demethylation-functionalization. Choose this specific analog to validate target engagement equivalence and accelerate your screening cascade with a well-characterized, research-grade building block.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 55228-19-8
Cat. No. B12880165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
CAS55228-19-8
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-13-12(16)10-8-11(17-2)15(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
InChIKeyHRMOVZRVJJRODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide (CAS 55228-19-8): Procurement Guide and Differentiation Evidence


5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide (CAS 55228-19-8) is a heterocyclic pyrazole-3-carboxamide derivative featuring a 5-methoxy group on the pyrazole core, an N-methyl substituent on the carboxamide nitrogen, and an N-phenyl group at the 1-position [1]. The 1-phenylpyrazole-3-carboxamide scaffold is recognized across multiple therapeutic programs, having been investigated as a core template for cannabinoid CB1 receptor antagonists [2], HIF-1 inhibitors [3], antiplatelet aggregation agents [4], and COX-2/sEH dual inhibitors [5]. The 5-methoxy and N-methyl modifications in the target compound represent specific structural variants within this scaffold space.

Why 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide Cannot Be Interchanged with In-Class Pyrazole-3-Carboxamides


Within the 1-phenyl-1H-pyrazole-3-carboxamide scaffold, substitution pattern governs pharmacological profile and target selectivity. SAR studies on CB1 receptor antagonists demonstrate that modifications to the carboxamide moiety and aryl substitution profoundly impact receptor binding and functional activity [1]. Similarly, 1-ethylpyrazole-3-carboxamide SAR work for HIF-1 inhibition shows that systematic modification of the pyrazole core alters potency over a >10-fold range (IC50 from 19.1 µM to 8.1 µM) [2]. The 5-methoxy substituent in the target compound introduces a hydrogen-bond acceptor and electron-donating group at a position known to influence bioactivity in related pyrazole series [3], while the N-methyl carboxamide modulates hydrogen-bond donor capacity relative to primary carboxamides. These structural features preclude direct interchangeability with non-methoxylated or primary carboxamide analogs without validation of target engagement equivalence.

Quantitative Differentiation Evidence for 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide


Scaffold Identity: 1-Phenyl-1H-Pyrazole-3-Carboxamide as a Validated Pharmacophore for Drug Discovery Programs

The 1-phenyl-1H-pyrazole-3-carboxamide core structure has demonstrated quantifiable pharmacological activity across multiple therapeutic target classes. As a CB1 receptor antagonist scaffold, compounds in this class have shown in vivo efficacy for weight loss in preclinical models [1]. For COX-2/sEH dual inhibition, 1,5-diaryl pyrazole-3-carboxamide derivatives 20, 22, and 29 exhibited COX-2 IC50 values of 0.82–1.12 µM with selectivity indices of 13–18 versus COX-1 (c.f. celecoxib SI = 8) [2]. The same compounds displayed sEH IC50 values of 0.80–0.95 nM, exceeding the potency of standard AUDA (IC50 = 1.2 nM) [2]. For antiplatelet activity, 1,5-diarylpyrazole-3-carboxamides with small-basic amines achieved IC50 values of 5.7–83 nM against arachidonic acid-induced platelet aggregation [3].

CB1 antagonist COX-2/sEH inhibitor platelet aggregation pyrazole scaffold drug discovery

Structural Differentiation: 5-Methoxy Substitution Distinguishes Target Compound from Non-Methoxylated Analogs

The target compound 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide differs from the base scaffold 1-phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3) by the presence of a 5-methoxy group on the pyrazole ring and an N-methyl group on the carboxamide nitrogen [1]. The methoxy group introduces an electron-donating substituent and hydrogen-bond acceptor capacity at the 5-position, which SAR studies in related pyrazole series have shown to be a critical determinant of pharmacological activity [2]. The N-methyl group modifies the hydrogen-bond donor profile of the carboxamide relative to the primary amide analog.

structure-activity relationship methoxy substitution pyrazole modification SAR medicinal chemistry

SAR Context: Methyl Substituent Effects in Pyrazole-3-Carboxamide Series

SAR studies across multiple pyrazole-3-carboxamide therapeutic programs demonstrate that N-alkyl substitution on the carboxamide nitrogen is well-tolerated and often potency-enhancing. In CB1 antagonist development, a wide range of amide substituents at the 3-position were tolerated [1]. In HIF-1 inhibitor programs, 1-ethylpyrazole-3-carboxamide derivatives achieved progressive potency improvements from IC50 = 19.1 µM (hit compound CLB-016) to IC50 = 8.1 µM (optimized compound 11Ae) through systematic SAR [2]. Further optimization in the 1-alkyl-1H-pyrazole-3-carboxamide series yielded compound KUSC-5037 with HIF-1 inhibition IC50 = 1.2 µM [3].

HIF-1 inhibitor CB1 antagonist N-methyl amide pyrazole SAR medicinal chemistry

Recommended Application Scenarios for 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide Based on Evidence


Structure-Activity Relationship (SAR) Probe for Pyrazole-3-Carboxamide Scaffold Optimization

This compound serves as a SAR probe to evaluate the contribution of 5-methoxy substitution and N-methyl carboxamide modification within the validated 1-phenyl-1H-pyrazole-3-carboxamide pharmacophore. Researchers exploring CB1 antagonism [1], HIF-1 inhibition [2], COX-2/sEH dual inhibition [3], or antiplatelet activity [4] can employ this compound to assess how 5-OCH3 substitution alters potency, selectivity, and physicochemical properties relative to non-methoxylated analogs. The compound is appropriate for in vitro screening cascades including enzyme inhibition assays, cellular reporter assays, and selectivity profiling.

Synthetic Intermediate for Diversification at the 5-Position

The 5-methoxy group provides a synthetic handle for potential demethylation to the 5-hydroxy derivative, enabling further functionalization (e.g., alkylation, acylation, glycosylation). This makes the compound a versatile intermediate for generating focused chemical libraries around the pyrazole-3-carboxamide core. The N-methyl carboxamide offers stability advantages over primary amides during subsequent synthetic manipulations.

Reference Standard for Analytical Method Development and Metabolite Identification

Given the extensive investigation of pyrazole-3-carboxamides in drug discovery programs [1][2][3], this specific analog (5-methoxy, N-methyl substituted) can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods tailored to this structural subclass. It is particularly useful as a surrogate for method validation when working with proprietary analogs bearing similar substitution patterns.

Control Compound for CB1, HIF-1, or COX-2/sEH Assay Development

The 1-phenyl-1H-pyrazole-3-carboxamide scaffold is established in CB1 antagonist [1], HIF-1 inhibitor [2], and COX-2/sEH dual inhibitor [3] programs. This compound, with its distinct 5-methoxy and N-methyl features, can function as a negative control or comparator in assay development and screening cascades for these target classes, enabling assessment of substituent-specific effects on target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.